Cas no 149609-84-7 (3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid)
3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-((2-Methylallyl)oxy)benzoic acid
- 3-(2-methylprop-2-enoxy)benzoic acid
- 3-(2-methylprop-2-enyloxy)benzoic acid
- 3-[(2-methyl-2-propenyl)oxy]benzoic acid
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- AGN-PC-013PIK
- ARONIS012908
- BBL023061
- CTK4C6289
- MolPort-002-787-835
- SureCN3315840
- AKOS BBB/639
- ZERENEX E/5016861
- CHEMBRDG-BB 4023591
- UKRORGSYN-BB BBV-080237
- 3-((2-METHYLPROP-2-ENYL)OXY)BENZOIC ACID
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid(SALTDATA: FREE)
- MFCD06801095
- Benzoic acid, 3-[(2-methyl-2-propen-1-yl)oxy]-
- 3-((2-Methylallyl)oxy)benzoicacid
- AN-329/43385416
- DTXSID00586415
- DGQJTZUEILCDKI-UHFFFAOYSA-N
- VS-07316
- 3-(2-Methyl-allyloxy)-benzoic acid
- AKOS000185877
- 3-[(2-methyl-2-propen-1-yl)oxy]benzoic acid
- CS-0316463
- SCHEMBL3315840
- 149609-84-7
- STL067036
- 3-(2-methylallyloxy)benzoic acid
- 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
-
- MDL: MFCD06801095
- Inchi: 1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
- InChI Key: DGQJTZUEILCDKI-UHFFFAOYSA-N
- SMILES: O(CC(=C)C)C1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 2.33970
3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321860-50mg |
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid |
149609-84-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321860-100mg |
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid |
149609-84-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321860-500mg |
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid |
149609-84-7 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Enamine | EN300-329196-1.0g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 1.0g |
$492.0 | 2023-02-23 | ||
| Enamine | EN300-329196-2.5g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 2.5g |
$1020.0 | 2023-09-04 | ||
| Enamine | EN300-329196-5.0g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 5.0g |
$1291.0 | 2023-02-23 | ||
| Enamine | EN300-329196-10.0g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 10.0g |
$1623.0 | 2023-02-23 | ||
| Enamine | EN300-329196-1g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 1g |
$492.0 | 2023-09-04 | ||
| Enamine | EN300-329196-5g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 5g |
$1291.0 | 2023-09-04 | ||
| Enamine | EN300-329196-10g |
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
149609-84-7 | 10g |
$1623.0 | 2023-09-04 |
3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
Recent Advances in the Study of 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS: 149609-84-7): A Comprehensive Research Brief
The compound 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS: 149609-84-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.
One of the most notable advancements in the study of 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid is its application in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The study employed molecular docking simulations and in vitro assays to validate the compound's mechanism of action, providing a robust foundation for further clinical development.
In addition to its anti-inflammatory properties, recent research has explored the antimicrobial potential of 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that this compound, when modified with specific functional groups, shows promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics, which could mitigate the risk of resistance development.
From a synthetic chemistry perspective, advancements in the scalable production of 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid have been achieved through green chemistry approaches. A 2024 paper in Organic Process Research & Development detailed a solvent-free, catalytic method for its synthesis, significantly reducing environmental impact while maintaining high yield and purity. This innovation addresses one of the key challenges in the industrial application of this compound, paving the way for its broader adoption in pharmaceutical manufacturing.
Looking ahead, the potential of 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid extends beyond its current applications. Preliminary studies suggest its utility in targeted drug delivery systems, particularly in the design of prodrugs that can be activated under specific physiological conditions. Furthermore, its structural versatility makes it a promising candidate for the development of hybrid molecules with dual therapeutic effects, such as combined anti-inflammatory and anticancer activity. These avenues represent exciting directions for future research and development.
In conclusion, the compound 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS: 149609-84-7) continues to be a focal point of innovation in chemical biology and pharmaceutical science. Its diverse biological activities, coupled with advances in synthetic methodologies, underscore its potential as a cornerstone in the development of next-generation therapeutics. As research progresses, it is anticipated that this compound will play an increasingly prominent role in addressing unmet medical needs.
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